Pentamethylnaphthalene
Description
Significance of Methylated Naphthalene (B1677914) Derivatives in Organic Chemistry
Methylated naphthalene derivatives are a significant class of compounds in organic chemistry. Their rigid bicyclic framework and the steric and electronic effects of the methyl groups make them valuable in several areas. Naphthalene derivatives, in general, are crucial for studying aromaticity and serve as key intermediates in the synthesis of various organic materials, including dyes and polymers. scbt.comnih.govresearchgate.net The addition of methyl groups can enhance properties like metabolic stability in pharmaceutical applications and thermal stability in materials science. The study of these derivatives provides insights into reaction mechanisms, such as electrophilic aromatic substitution, where the regioselectivity is influenced by the existing functional groups. nih.gov
Overview of Pentamethylnaphthalene in Scholarly Investigations
Scholarly investigations into this compound have explored its synthesis, properties, and applications. It is often utilized in organic synthesis as a building block or an intermediate for more complex molecules. ontosight.aievitachem.com For instance, it is a known intermediate in the synthesis of Bexarotene (B63655), a retinoid used in cancer treatment. evitachem.com Research has also delved into its role in materials science, where it can be incorporated into polymer matrices to improve thermal and mechanical properties. Furthermore, certain isomers of this compound are studied in geochemistry as molecular fossils and biomarkers to assess the thermal maturity of crude oils and source rocks. acs.orgresearchgate.netresearchgate.net
Scope and Research Trajectories for this compound Studies
Future research on this compound is likely to continue in several key directions. In medicinal chemistry, the focus may be on synthesizing novel analogs for potential therapeutic applications, building on its role as a precursor to compounds like Bexarotene. nih.gov In materials science, further exploration of its use in creating advanced polymers and liquid crystals with enhanced stability is a promising avenue. The development of more efficient and stereoselective synthesis methods for specific isomers remains an active area of research in organic synthesis. nih.gov Additionally, its application as a molecular probe in studying reaction mechanisms and environmental processes continues to be an area of interest. scbt.com
Interactive Data Table: Physicochemical Properties of 1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene
| Property | Value | Source |
| Molecular Formula | C15H22 | molbase.com |
| Molecular Weight | 202.33 g/mol | nih.gov |
| CAS Number | 6683-48-3 | nih.gov |
| Melting Point | 31 °C | molbase.com |
| Boiling Point | 267.4 °C | molbase.com |
| Density | 0.882 - 0.9 g/cm³ | molbase.com |
| Flash Point | 112.5 °C | molbase.com |
| Refractive Index | 1.491 | molbase.com |
Interactive Data Table: Spectroscopic Data of this compound Derivatives
| Spectroscopic Technique | Key Findings | Reference |
| ¹H NMR | Methyl group environments are resolved between δ 0.8–1.5 ppm (aliphatic) and δ 6.8–7.2 ppm (aromatic protons). | scispace.com |
| ¹³C NMR | Distinguishes quaternary carbons in the tetrahydronaphthalene backbone. | scispace.com |
| IR Spectroscopy | Confirms C-H stretching (2850–3000 cm⁻¹) and ring vibrations (1600–1450 cm⁻¹). | |
| GC-MS | Used to identify volatile impurities and quantify isomer ratios. | sci-hub.st |
Structure
3D Structure
Properties
CAS No. |
56908-81-7 |
|---|---|
Molecular Formula |
C15H18 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
1,2,3,4,5-pentamethylnaphthalene |
InChI |
InChI=1S/C15H18/c1-9-7-6-8-14-12(4)10(2)11(3)13(5)15(9)14/h6-8H,1-5H3 |
InChI Key |
SBVWGEBOPQLCNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C(=C(C2=CC=C1)C)C)C)C |
Origin of Product |
United States |
Synthesis Methodologies of Pentamethylnaphthalene and Its Analogues
Classical Organic Synthesis Routes to Pentamethylnaphthalene
Classical organic synthesis provides foundational multi-step pathways to construct the this compound framework. These methods often rely on the sequential introduction of methyl groups onto a naphthalene (B1677914) core or the cyclization of appropriately substituted precursors.
Multi-Step Organic Synthesis Pathways
Multi-step synthesis is a strategic approach to building complex molecules like this compound, where a series of reactions are employed to transform starting materials into the desired product. This methodology allows for controlled and efficient synthesis, often involving various reaction types such as organic, inorganic, and polymerization reactions. The development of automated platforms and flow chemistry techniques has further enhanced the efficiency of multi-step processes by enabling the connection of single-step modules to create a continuous synthetic sequence. This can significantly reduce purification steps, synthesis time, and waste.
Utilization of Precursor Compounds in Synthesis Schemes
The synthesis of highly substituted naphthalenes often begins with carefully chosen precursor compounds. For instance, the synthesis of 1,1,4,4,6-pentamethyl-1,2,3,4-tetrahydronaphthalene, a saturated analogue of this compound, utilizes toluene (B28343) and 2,5-dichloro-2,5-dimethylhexane (B133102) as key starting materials. In this reaction, toluene serves as the aromatic core that undergoes alkylation, while 2,5-dichloro-2,5-dimethylhexane acts as the source of the gem-dimethyl substituted four-carbon chain that forms the fused aliphatic ring.
The reaction is typically carried out in a suitable solvent, and the progress can be monitored by techniques such as thin-layer chromatography to ensure the completion of the reaction before quenching and purification. This approach highlights how the selection of specific precursors dictates the final structure of the polysubstituted naphthalene analogue.
Role of Friedel-Crafts Acylation in Synthetic Approaches
The Friedel-Crafts reaction is a cornerstone of synthetic organic chemistry for attaching substituents to aromatic rings. This reaction can be broadly categorized into alkylation and acylation, both of which proceed via electrophilic aromatic substitution. In the context of synthesizing methylated naphthalenes, Friedel-Crafts acylation is a particularly valuable tool. It involves the introduction of an acyl group onto the naphthalene ring, which can then be subsequently reduced to an alkyl group. This two-step process (acylation followed by reduction) is often preferred over direct Friedel-Crafts alkylation due to the latter's propensity for carbocation rearrangements and polysubstitution, which can lead to a mixture of products.
A typical Friedel-Crafts acylation of naphthalene involves reacting it with an acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. The solvent can play a crucial role in determining the regioselectivity of the reaction. For example, in the acetylation of naphthalene, the ratio of the α to β isomers can be influenced by the choice of solvent. The reaction mechanism involves the formation of an acylium ion, which then attacks the electron-rich naphthalene ring.
Catalytic Synthesis of this compound
Catalytic methods offer an alternative and often more direct route to methylated naphthalenes. These approaches typically involve the use of solid acid catalysts, such as clays (B1170129) and zeolites, to facilitate the methylation of the naphthalene core.
Clay-Catalyzed Methylation Reactions
Clay minerals, particularly acid-activated clays like montmorillonite, have emerged as effective and environmentally benign catalysts for various organic transformations, including the alkylation of aromatic compounds. Their catalytic activity stems from their Brønsted and Lewis acid sites. In the context of naphthalene methylation, these clay catalysts can promote the reaction between naphthalene and a methyl donor.
One of the challenges in using clay catalysts is their potential deactivation due to the deposition of carbonaceous materials on the active sites. Research has focused on methods to regenerate these spent catalysts, often involving treatment with a mixture of an acid, water, and an organic solvent to restore their catalytic activity.
While the primary focus of many studies has been on the selective production of dimethylnaphthalenes, the principles of clay-catalyzed alkylation can be extended to achieve higher degrees of methylation under more forcing conditions.
Investigation of Methyl Donors and Catalytic Conditions
The choice of methyl donor and the reaction conditions are critical parameters in the catalytic methylation of naphthalene. Methanol is a commonly employed methylating agent in these reactions. The reaction is typically carried out at elevated temperatures in a fixed-bed reactor.
The catalytic performance is highly dependent on the properties of the catalyst, such as its pore structure and acidity. For example, in the methylation of naphthalene over zeolite catalysts, the formation of various isomers of methyl-, dimethyl-, and trimethylnaphthalene has been observed. The product distribution is influenced by the reaction temperature and the space velocity of the reactants.
Below is a table summarizing the results of naphthalene methylation over an Fe/ZSM-5 zeolite catalyst at different temperatures.
| Temperature (°C) | Naphthalene Conversion (%) | 2,6-DMN Selectivity (%) | 2-MN/1-MN Ratio |
| 450 | ~70 | ~40 | >1 |
| 500 | ~70 | ~40 | >1 |
| DMN: Dimethylnaphthalene, MN: Methylnaphthalene |
The data indicates that while significant conversion of naphthalene can be achieved, the selectivity towards a specific dimethylnaphthalene isomer is a key research focus. Achieving exhaustive methylation to produce this compound would require overcoming the kinetic and thermodynamic barriers that favor the formation of less substituted products. Further research into more active catalysts and optimized reaction conditions is necessary to develop efficient catalytic routes to this compound.
Synthesis of Structurally Related this compound Derivatives
The construction of the this compound framework and its analogues relies on a foundation of well-established and modern synthetic techniques for polysubstituted aromatic compounds. These strategies range from classical electrophilic aromatic substitutions to more contemporary transition-metal-catalyzed cross-coupling and annulation reactions.
Strategies for Alkylated Naphthalene Analogues
The introduction of multiple alkyl groups onto a naphthalene core can be achieved through various synthetic routes. A common and foundational method is the Friedel-Crafts alkylation . This reaction involves the treatment of naphthalene or its partially alkylated derivatives with an alkylating agent, such as an alkyl halide or an alcohol, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The regioselectivity of this reaction is highly dependent on the reaction conditions, including the solvent, temperature, and the nature of the alkylating agent. For instance, the use of bulkier alkyl groups can favor substitution at the less sterically hindered β-position of the naphthalene ring.
Modern synthetic methods offer more precise control over the regiochemistry of polysubstituted naphthalenes. Transition-metal-catalyzed reactions have emerged as powerful tools. For example, rhodium-catalyzed oxidative coupling of arylboronic acids with internal alkynes can lead to the formation of highly substituted naphthalenes. Similarly, palladium-catalyzed annulation of internal alkynes provides an efficient route to naphthalenes with multiple substituents, forming two new carbon-carbon bonds in a single step under relatively mild conditions.
Other notable strategies include:
Electrophilic cyclization of alkynes : Arene-containing propargylic alcohols can undergo a 6-endo-dig electrophilic cyclization to yield a variety of substituted naphthalenes.
[4+2] Cycloaddition reactions : The Diels-Alder reaction between a suitable diene and a dienophile, followed by an aromatization step, can be a powerful method for constructing the naphthalene core with predefined substitution patterns.
Synthetic Approaches to Specific Isomers
The synthesis of specific isomers of this compound requires carefully planned, often multi-step, synthetic sequences. Direct pentamethylation of naphthalene is generally not a viable strategy due to the formation of complex isomeric mixtures and potential for over-alkylation. Therefore, the synthesis of a specific isomer often begins with a pre-functionalized naphthalene derivative or involves the construction of the naphthalene ring with the desired methylation pattern already in place.
One documented approach to a pentamethylated naphthalene precursor is the synthesis of 1,1,4,4,6-pentamethyl-1,2,3,4-tetrahydronaphthalene . This compound is prepared via a Friedel-Crafts alkylation of toluene with 2,5-dichloro-2,5-dimethylhexane in the presence of aluminum chloride. chemicalbook.comprepchem.com The reaction proceeds with high yield and provides a tetralin framework that can potentially be aromatized to a this compound, although the direct conversion is not explicitly detailed in the available literature.
The following table outlines the key steps in the synthesis of this pentamethylated tetrahydronaphthalene derivative:
| Step | Reactants | Reagents | Product | Yield |
| 1 | Toluene, 2,5-dichloro-2,5-dimethylhexane | Aluminum chloride (AlCl₃) | 1,1,4,4,6-pentamethyl-1,2,3,4-tetrahydronaphthalene | 97% chemicalbook.com |
This interactive data table summarizes the synthesis of a key precursor.
While specific, high-yield syntheses for various this compound isomers are not extensively documented in readily accessible literature, their existence is confirmed in chemical databases. For example, isomers such as 1,2,3,4,6-pentamethylnaphthalene and 1,2,4,6,7-pentamethylnaphthalene are listed in the NIST Chemistry WebBook. nist.govnist.gov The synthesis of such highly substituted naphthalenes would likely involve a convergent strategy, where two highly substituted fragments are joined, or a linear synthesis starting from a di- or trimethylnaphthalene with subsequent controlled introduction of the remaining methyl groups.
Reaction Mechanisms and Chemical Transformations of Pentamethylnaphthalene
Isomerization and Rearrangement Processes
Isomerization and rearrangement are fundamental processes in the chemistry of pentamethylnaphthalene, leading to a variety of isomers. These transformations are typically facilitated by acid catalysts and involve the movement of methyl groups around the naphthalene (B1677914) core.
Under acidic conditions, this compound can undergo intramolecular methyl shifts. This process involves the migration of a methyl group from one position to another on the naphthalene ring system. The mechanism is believed to proceed through the formation of a carbocation intermediate, specifically a σ-complex (arenium ion), where the methyl group is not fully detached from the ring as it moves to an adjacent carbon atom. This type of rearrangement allows for the interconversion of different this compound isomers, driven by the pursuit of a more thermodynamically stable structure.
Transalkylation is a key reaction pathway for polymethylnaphthalenes, including this compound. This intermolecular process involves the transfer of a methyl group from one naphthalene molecule to another. In the context of this compound, this can lead to the formation of tetramethylnaphthalene and hexamethylnaphthalene. These reactions are often catalyzed by solid acids like zeolites. The efficiency and selectivity of transalkylation reactions can be influenced by the catalyst's properties, such as pore size and acid site density. For instance, in the transalkylation of C10 aromatics with 2-methylnaphthalene, the use of modified zeolite catalysts has been shown to enhance the production of specific dimethylnaphthalene isomers by controlling reaction pathways and suppressing side reactions. rsc.orgrsc.orgacs.org
Acid-catalyzed isomerization is a dominant transformation for this compound. The mechanism is initiated by the protonation of the naphthalene ring by a strong acid, forming a carbocation intermediate. This is followed by a series of 1,2-methyl shifts (intramolecular rearrangement) or by a demethylation-remethylation sequence (intermolecular rearrangement), leading to the formation of various isomers. The distribution of isomers at equilibrium is governed by their relative thermodynamic stabilities. Studies on the isomerization of simpler methylnaphthalenes, such as 1-methylnaphthalene to 2-methylnaphthalene, have been extensively investigated using zeolite catalysts, highlighting the importance of catalyst structure and acidity in controlling the reaction. nih.gov The formation of planar condensed polycyclic aromatic hydrocarbon macromolecules through acid catalysis involves several key reactions, including protonation, electrophilic addition, dehydrogenation, and deprotonation. rsc.org
Electrophilic Aromatic Substitution (EAS) Mechanisms in Methylation
The synthesis of this compound often involves the methylation of lower methylated naphthalenes, such as tetramethylnaphthalene. This process occurs via an electrophilic aromatic substitution (EAS) mechanism. In this reaction, a methylating agent, such as methyl chloride or methanol in the presence of an acid catalyst, generates a methyl electrophile (CH3+). This electrophile then attacks the electron-rich naphthalene ring of the tetramethylnaphthalene. The presence of the existing methyl groups, which are electron-donating, activates the ring towards further electrophilic attack. The position of the incoming methyl group is directed by the combined electronic and steric effects of the methyl groups already present on the ring.
Demethylation and Dealkylation Pathways
While methylation adds methyl groups, demethylation or dealkylation pathways involve their removal. In the presence of a strong acid and at elevated temperatures, this compound can undergo demethylation to form tetramethylnaphthalene and other lower methylated naphthalenes. This process is essentially the reverse of the methylation reaction. The mechanism involves the protonation of the ring at a methyl-substituted carbon, followed by the departure of a methyl group as a carbocation. This can be a significant side reaction during isomerization processes, particularly under harsh conditions. While the specific mechanisms for this compound are not extensively detailed in the provided search results, the general principles of DNA demethylation, involving enzymatic pathways and base excision repair, offer a conceptual parallel for the removal of methyl groups from a molecular structure. nih.govmdpi.comnih.govresearchgate.netresearchgate.net
Thermodynamic Stability of this compound Isomers
The relative stability of the different this compound isomers is a crucial factor that governs the product distribution in isomerization reactions. Thermodynamic stability is influenced by steric interactions between adjacent methyl groups. Isomers with minimized steric strain are generally more stable. For example, in the sulfonation of naphthalene, the 2-substituted product is thermodynamically more stable than the 1-substituted product due to the avoidance of peri-interactions. stackexchange.com A similar principle applies to this compound isomers, where those with methyl groups in positions that minimize steric hindrance will be favored at equilibrium. The isomer distribution at thermodynamic equilibrium reflects the Gibbs free energy of each isomer.
Interactive Data Table: Reaction Conditions for Related Methylnaphthalene Transformations
| Reaction Type | Reactants | Catalyst | Temperature (°C) | Pressure (MPa) | Key Findings | Reference |
| Isomerization | 1-Methylnaphthalene | Beta Zeolite | 260 | 4.0 | Liquid phase is more beneficial for catalytic stability. | nih.gov |
| Transalkylation | C10 Aromatics, 2-Methylnaphthalene | SiO2–Ni–H-Mordenite | Not Specified | 2.0 | Synergistic catalysis from acid sites and metal Ni sites. | acs.org |
| Transalkylation | C10 Aromatics, 2-Methylnaphthalene | Pd-Modified Zeolites | 400 | 1.0 | Hydrogen spillover from Pd enhances reactivity. | acs.org |
Advanced Spectroscopic Characterization Methodologies for Pentamethylnaphthalene
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This combination is particularly effective for the analysis of complex hydrocarbon mixtures containing various isomers of pentamethylnaphthalene.
The separation and identification of this compound isomers are critical, especially in environmental and geochemical studies where complex mixtures of hydrocarbons are common. researchgate.net Capillary gas chromatography is a highly effective method for separating these closely related isomers. vurup.sk The use of long capillary columns, small inner diameters, and thin stationary phase films enhances separation efficiency. vurup.sk
Specialized stationary phases, such as liquid crystals, have demonstrated unique selectivity for separating positional isomers that are often difficult to resolve on conventional phases. researchgate.netvurup.sk The choice of the stationary phase is crucial; for instance, polar columns like BP-20 have been used to separate isomers like 1,2,3,4,6-pentamethylnaphthalene. nist.gov The retention behavior of these isomers is influenced by the specific arrangement of the methyl groups on the naphthalene (B1677914) core.
The following table summarizes the GC conditions used for the separation of this compound isomers:
| Parameter | 1,2,3,4,6-Pentamethylnaphthalene | 1,2,3,5,6-Pentamethylnaphthalene |
| Column Type | Capillary | Capillary |
| Active Phase | BP-20 | Not Specified |
| Column Length | 50 m | Not Specified |
| Column Diameter | 0.22 mm | Not Specified |
| Phase Thickness | 0.25 µm | Not Specified |
| Carrier Gas | Helium | Not Specified |
| Temperature Program | 70°C to 220°C at 3°C/min | Not Specified |
This data is based on available information for specific isomers and may not represent a comprehensive list of all possible separation methods. nist.govnist.gov
GC-MS is a cornerstone for the quantitative analysis of this compound in various complex matrices, including petroleum products and environmental samples. gcms.czthermofisher.comgov.scot Selected Ion Monitoring (SIM) mode in GC-MS provides high sensitivity and selectivity for quantifying target analytes like naphthalene and its derivatives, even at low concentrations. tdi-bi.com This technique is essential for determining the concentration of these compounds in samples such as crude oil or contaminated soil. gov.scottdi-bi.com
For instance, in the analysis of petroleum naphthas, GC coupled with time-of-flight mass spectrometry (GC-TOFMS) allows for rapid analysis without sacrificing analytical resolution, enabling the quantification of numerous hydrocarbon components. gcms.cz The use of internal standards, such as deuterated compounds, is a common practice to ensure the accuracy and reproducibility of the quantitative results. gov.scot Methods have been developed for the analysis of naphthalene in the working environment, with calibration curves showing good linearity over a range of concentrations. shimadzu.com
The mass spectrum of an organic molecule provides a unique fragmentation pattern that acts as a molecular fingerprint, aiding in its structural elucidation. semanticscholar.orglibretexts.org In electron impact (EI) ionization, the this compound molecule is bombarded with electrons, leading to the formation of a molecular ion (M+•) and various fragment ions. The molecular ion peak for this compound (C15H18) is expected at a mass-to-charge ratio (m/z) of 198. nist.govnist.gov
The fragmentation pattern is influenced by the stability of the resulting carbocations. pearson.comlibretexts.org Common fragmentation pathways for alkylated naphthalenes involve the loss of methyl groups (CH3•, m/z 15) and subsequent rearrangements. The analysis of these fragments helps to confirm the presence of the this compound structure. For naphthalene itself, the parent ion at m/z 128 is very dominant as it does not fragment extensively under normal ionization conditions. lotusinstruments.com The fragmentation of substituted naphthalenes, however, will show characteristic losses of the substituent groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules, including this compound. nih.gov Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. uobasrah.edu.iq
Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides a "molecular fingerprint" based on the vibrational modes of a molecule. ksu.edu.satriprinceton.org These techniques are complementary, as some vibrational modes may be more active in IR while others are more prominent in Raman spectra. mt.comsepscience.com
The IR and Raman spectra of this compound are characterized by specific absorption or scattering bands corresponding to the vibrations of its chemical bonds. Key vibrational modes for alkylated naphthalenes include:
C-H stretching vibrations of the aromatic ring and the methyl groups.
C-C stretching vibrations within the aromatic rings.
In-plane and out-of-plane C-H bending vibrations . researchgate.net
These vibrational frequencies are sensitive to the substitution pattern on the naphthalene core, allowing for the differentiation of isomers. researchgate.net For example, the pattern of out-of-plane C-H bending bands in the low-frequency region of the IR spectrum is often characteristic of the substitution pattern on the aromatic ring. Computational methods, such as Density Functional Theory (DFT), can be used to calculate theoretical vibrational spectra, which can then be compared with experimental data to aid in the assignment of vibrational modes. researchgate.net
The following table provides a general overview of expected vibrational regions for compounds similar to this compound:
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch (Methyl) | 3000 - 2850 |
| Aromatic C=C Stretch | 1650 - 1450 |
| C-H Bending (Methyl) | 1470 - 1365 |
| Aromatic C-H Out-of-Plane Bending | 900 - 675 |
This table provides general ranges for functional groups present in this compound and is not based on experimentally measured data for the specific compound.
Computational and Theoretical Investigations of Pentamethylnaphthalene
Quantum Chemical Calculations
Quantum chemical calculations offer a powerful lens to examine the intrinsic properties of pentamethylnaphthalene at the atomic and electronic levels. These methods, rooted in the principles of quantum mechanics, allow for the precise determination of molecular characteristics.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure and reactivity of polycyclic aromatic hydrocarbons, including methylated naphthalenes. DFT calculations focus on the electron density to determine the ground-state properties of a molecule. For polysubstituted naphthalenes, DFT can elucidate how the addition of multiple methyl groups influences the electronic distribution and, consequently, the chemical behavior of the molecule.
Theoretical studies on related polymethylnaphthalenes have shown that the positions of methyl groups significantly affect the electronic properties. acs.org The electron-donating nature of methyl groups generally increases the energy of the Highest Occupied Molecular Orbital (HOMO) and may alter the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thereby reducing the HOMO-LUMO gap. This reduction in the energy gap is a key indicator of increased chemical reactivity.
Key electronic properties that can be calculated for this compound using DFT include:
Ionization Potential: The energy required to remove an electron.
Electron Affinity: The energy released when an electron is added.
Electronegativity: The ability of the molecule to attract electrons.
Chemical Hardness and Softness: Resistance to change in electron distribution.
These reactivity descriptors help in predicting the sites susceptible to electrophilic or nucleophilic attack. For instance, the Fukui function, a local reactivity descriptor derived from DFT, can pinpoint the specific atoms in the this compound ring that are most likely to react.
Table 1: Calculated Electronic Properties of Naphthalene (B1677914) Derivatives (Illustrative)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Naphthalene | -6.13 | -1.38 | 4.75 |
| 1-Methylnaphthalene | -5.98 | -1.35 | 4.63 |
| 2-Methylnaphthalene | -6.01 | -1.36 | 4.65 |
| 2,7-Dimethylnaphthalene | -5.89 | -1.33 | 4.56 |
| This compound (Estimated) | ~ -5.7 | ~ -1.3 | ~ 4.4 |
Note: The values for this compound are estimated based on trends observed in less methylated naphthalenes and are for illustrative purposes. Actual calculated values would require specific DFT computations.
Ab Initio Methods for Molecular Geometries and Energetics
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed to obtain highly accurate molecular geometries and energies. mdpi.com For this compound, these methods can precisely calculate bond lengths, bond angles, and dihedral angles. The presence of five methyl groups introduces significant steric strain, which can lead to distortions from the planarity typically observed in the naphthalene core. iaea.org
Table 2: Representative Geometric Parameters of Naphthalene (for comparison)
| Parameter | Experimental Value (Å) | Calculated Value (Å) |
|---|---|---|
| C1-C2 Bond Length | 1.361 | 1.365 |
| C2-C3 Bond Length | 1.421 | 1.425 |
| C9-C10 Bond Length | 1.418 | 1.422 |
| C1-H1 Bond Length | 1.084 | 1.086 |
Note: Specific calculated values for this compound would reveal distortions in these bond lengths and angles due to methyl substitution.
Conformational Analysis and Flexibility Studies
The five methyl groups in this compound can rotate around their single bonds to the naphthalene ring, leading to various possible conformations. Conformational analysis investigates the potential energy surface of these rotations to identify the most stable conformers and the energy barriers between them. nih.gov
Due to severe steric hindrance, especially between adjacent methyl groups (peri-interactions), the rotation of these groups is expected to be highly restricted. iaea.org Computational studies can map out the potential energy as a function of the dihedral angles of the methyl groups. This analysis reveals the preferred orientations of the methyl groups to minimize steric clash and identifies the transition states for their rotation. Such studies are vital for understanding the molecule's dynamic behavior and how its shape might change in different environments. The steric strain can also induce out-of-plane distortions of the naphthalene ring itself. rsc.org
Molecular Modeling and Simulation Approaches
Beyond quantum chemical calculations, molecular modeling and simulation techniques are used to explore the interactions of this compound and its derivatives with other molecules, which is particularly relevant for designing new compounds with specific functions.
Computational Docking Studies for Derivative Design
Computational docking is a molecular modeling technique used to predict the preferred orientation of one molecule when bound to a second. ajgreenchem.comacademie-sciences.fr While there may not be extensive research on docking this compound itself, this methodology is crucial for the rational design of its derivatives as potential ligands for biological targets, such as proteins or nucleic acids.
In a typical docking study, a library of this compound derivatives would be generated in silico. These virtual compounds are then "docked" into the binding site of a target macromolecule. A scoring function is used to estimate the binding affinity for each derivative, ranking them based on their potential to interact favorably with the target. This process allows for the rapid screening of many potential compounds and provides insights into the key structural features required for strong binding. For instance, the size, shape, and electronic properties of the this compound core, as well as the nature and position of any additional functional groups, would be critical factors. researchgate.netresearchgate.net
Application in Structure-Activity Relationship (SAR) Methodologies
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov Computational methods play a significant role in modern SAR, often in the form of Quantitative Structure-Activity Relationship (QSAR) models.
For a series of polysubstituted naphthalenes, including this compound and its analogs, QSAR models can be developed to predict their activity based on calculated molecular descriptors. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). By analyzing a dataset of compounds with known activities, a mathematical model is built to relate these descriptors to the observed activity.
This model can then be used to predict the activity of new, untested derivatives of this compound, guiding synthetic efforts toward more potent or selective compounds. The steric and electronic properties influenced by the number and position of methyl groups are key parameters in such SAR studies. nih.govacs.org
Occurrence and Geochemical Research of Pentamethylnaphthalene
Distribution in Crude Oils and Sedimentary Organic Matter
Pentamethylnaphthalene (PMN) isomers are aromatic hydrocarbons that have been identified in a variety of geological materials. curtin.edu.au Geochemical research has confirmed their presence in numerous crude oils and sedimentary organic matter samples. curtin.edu.au The geological age of these samples is extensive, ranging from the Proterozoic Eon to the Tertiary Period, indicating that the formation and preservation of these compounds have occurred over a vast expanse of Earth's history. curtin.edu.au The widespread distribution of pentamethylnaphthalenes makes them a subject of interest in the field of organic geochemistry for understanding the origins and thermal history of fossil fuels. curtin.edu.au
Geosynthetic Pathways of this compound Formation
The formation of pentamethylnaphthalenes in the subsurface is not a direct biological process but rather the result of chemical transformations of organic matter over geological time. These transformations, known as diagenesis and catagenesis, involve complex reactions that alter precursor molecules into the stable aromatic structures found in petroleum and source rocks.
Formation from Natural Product Precursors
The primary formation pathway for specific this compound isomers is believed to originate from natural product precursors, particularly those with a drimanoid carbon skeleton. curtin.edu.au Drimane sesquiterpenoids are a class of organic compounds produced by various plants and microorganisms. Geochemical studies suggest that the 1,2,3,5,6-PMN isomer is predominantly formed through the aromatization of these drimanoid precursors. curtin.edu.au An intermediate compound in this transformation is believed to be 1,2,2,5,6-pentamethyltetralin. curtin.edu.au This pathway highlights a direct link between specific biological inputs into an environment and the resulting molecular composition of its mature organic matter.
Role of Sedimentary Rearrangement Processes
While natural product precursors can explain the origin of specific isomers like 1,2,3,5,6-PMN, the diversity of other PMN isomers found in sediments is attributed to subsequent chemical alterations in the subsurface. curtin.edu.au Laboratory experiments have demonstrated that other this compound isomers can be generated from 1,2,3,5,6-PMN. curtin.edu.au These reactions are thought to occur in sediments via processes such as acid-catalyzed isomerization or transalkylation, where methyl groups migrate to different positions on the naphthalene (B1677914) skeleton. curtin.edu.au The relative proportions of the different isomers produced through these rearrangement processes often reflect their thermodynamic stability. curtin.edu.au This suggests that as sedimentary organic matter is subjected to increasing thermal stress, the distribution of PMN isomers shifts towards the most stable configurations. curtin.edu.au
This compound as a Geochemical Maturity Parameter (PMNr)
The systematic changes in the distribution of this compound isomers with increasing thermal stress have led to the development of a geochemical maturity parameter. Maturity, in this context, refers to the extent of heat-driven chemical alteration that organic matter has undergone during burial in a sedimentary basin. The this compound ratio (PMNr) is a molecular parameter calculated from the relative abundances of specific PMN isomers.
Correlation with Thermal Evolution Stages of Petroleum
The distribution of alkylnaphthalenes, including pentamethylnaphthalenes, is influenced by thermal maturity. nih.gov At relatively low thermal maturity stages, isomerization and methylation are the dominant processes affecting their distribution. nih.gov As organic matter enters the "oil window"—the temperature range where liquid hydrocarbons are generated—the PMN isomer ratios shift in a predictable manner. The PMNr is designed to capture these changes, providing a tool to assess the thermal evolution of petroleum and its source rock. Laboratory experiments combined with the observed distributions of pentamethylnaphthalenes in natural samples have been used to develop and calibrate this maturity parameter. curtin.edu.au
Table 1: this compound Maturity Parameter (PMNr) Overview
| Parameter | Description |
| Name | This compound ratio (PMNr) |
| Basis | Based on the principle of isomerization and methyl rearrangement of PMN isomers with increasing thermal maturity. curtin.edu.aunih.gov |
| Application | Used as a molecular indicator to assess the thermal maturity of source rocks and crude oils. |
| Governing Processes | Isomerization and methylation are dominant at lower maturity stages; dealkylation becomes significant at higher maturity. nih.gov |
Applicability and Limitations in Maturity Evaluation
While the PMNr can be a useful tool, its applicability has significant limitations, particularly at high levels of thermal maturity. researchgate.netmdpi.com Research indicates that maturity parameters derived from highly substituted naphthalenes like PMNr become invalid in mature to overmature sediments, typically corresponding to a vitrinite reflectance (Ro) value greater than 1.0%. researchgate.netmdpi.com
Table 2: Applicability and Limitations of PMNr
| Maturity Stage | Vitrinite Reflectance (Ro) | PMNr Applicability | Dominant Process |
| Immature to Early Mature | < 1.0% | Potentially valid | Isomerization / Methylation nih.gov |
| Mature to Overmature | > 1.0% | Invalid / Unreliable researchgate.netmdpi.com | Dealkylation researchgate.net |
Environmental Detection and Analysis of this compound
The environmental detection and analysis of this compound are critical for understanding its distribution and fate in various environmental compartments. This section details its presence in groundwater and the analytical techniques employed for its monitoring.
Presence in Groundwater Contamination Studies
This compound is a polycyclic aromatic hydrocarbon (PAH) that, along with other methylated naphthalenes, can be an indicator of specific types of contamination. While extensive data on many individual PAHs exist, specific studies focusing on the prevalence of this compound in groundwater are not widely available in peer-reviewed literature. However, the presence of polyalkylated naphthalenes (PANs) in groundwater is generally associated with contamination from petroleum and petroleum-derived products.
Geochemical analysis of sedimentary organic matter often includes the identification of various aromatic hydrocarbons to determine the origin and maturity of the organic material. scispace.com The distribution of methylated naphthalenes can serve as a diagnostic tool in such studies. For instance, high concentrations of alkylated PAHs are indicative of petrogenic (petroleum-derived) contamination. scispace.com
Groundwater plumes contaminated by substances like fuel oil, creosote, or coal tar are complex mixtures of organic compounds. gov.bc.ca While specific data for this compound is scarce, it is plausible that it could be present in groundwater at sites contaminated with heavy petroleum products. The analysis of such sites often focuses on a target list of priority PAHs, which may not always include highly alkylated naphthalenes like this compound.
Analytical Methodologies for Environmental Monitoring
The detection and quantification of this compound in environmental samples rely on sophisticated analytical techniques, primarily chromatographic methods coupled with mass spectrometry. These methods are essential for separating complex mixtures of hydrocarbons and identifying individual compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective method for the analysis of PAHs, including methylated naphthalenes, in environmental matrices. nih.gov The process typically involves:
Sample Preparation: Water samples are often pre-concentrated using techniques like liquid-liquid extraction (LLE) with a solvent such as dichloromethane or solid-phase extraction (SPE).
Chromatographic Separation: The extracted compounds are injected into a gas chromatograph, where they are separated based on their boiling points and interaction with the stationary phase of the capillary column.
Mass Spectrometric Detection: As the separated compounds elute from the GC column, they enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for positive identification and quantification.
High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or mass spectrometry detectors can also be used for the analysis of PAHs. HPLC is particularly useful for separating isomers that may be difficult to resolve by GC.
The table below summarizes the analytical methodologies applicable to the environmental monitoring of polyalkylated naphthalenes, including this compound.
| Analytical Technique | Sample Preparation | Detection Method | Application Notes |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE) | Mass Spectrometry (MS) | Provides high sensitivity and specificity for the identification and quantification of individual PAH compounds in complex mixtures. |
| High-Performance Liquid Chromatography (HPLC) | Solid-Phase Extraction (SPE) | Fluorescence Detection, Mass Spectrometry (MS) | Effective for the separation of PAH isomers. Fluorescence detection offers high sensitivity for many PAHs. |
Interferences from other co-extracted organic compounds can pose a challenge in the analysis of environmental samples. nih.gov Therefore, meticulous sample cleanup and the use of selective detection methods like mass spectrometry are crucial for accurate results.
Applications of Pentamethylnaphthalene in Advanced Organic Synthesis
Role as an Intermediate in Multi-Step Syntheses
In the realm of organic chemistry, a multi-step synthesis involves a sequence of chemical reactions to transform starting materials into a desired, often complex, product. vapourtec.com Pentamethylnaphthalene and its derivatives can serve as crucial intermediates in such synthetic pathways. The strategic placement of five methyl groups on the naphthalene (B1677914) core influences the regioselectivity of subsequent reactions, a critical factor in controlling the outcome of a synthesis. researchgate.net While traditionally, the functionalization of naphthalenes relies on electrophilic aromatic substitution, the regioselectivity can be challenging to control. researchgate.net The presence of multiple methyl groups, as in this compound, can direct further substitutions to specific positions, thereby enhancing the predictability and efficiency of the synthetic route.
The utility of multi-step syntheses is often enhanced by the use of flow chemistry, which allows for the integration of multiple reaction steps in a continuous process. mpg.deumontreal.carsc.org This approach can be particularly advantageous when dealing with unstable intermediates or when precise control over reaction conditions is required. vapourtec.comresearchgate.net The incorporation of this compound-based intermediates into such automated platforms could streamline the production of complex target molecules. mpg.de
Synthesis of Complex Organic Frameworks
Complex organic frameworks, such as metal-organic frameworks (MOFs), are a class of porous materials constructed from metal ions or clusters linked by organic ligands. frontiersin.orgnih.gov These materials have garnered significant interest due to their potential applications in gas storage, separation, and catalysis. researchgate.net The properties of MOFs are highly dependent on the structure of the organic linker. rsc.org Naphthalene-based ligands, for instance, are known to produce MOFs with interesting photophysical and photochromic properties. researchgate.net
While specific examples of this compound being directly used as the primary ligand in MOF synthesis are not extensively documented, its derivatization to include coordinating functional groups (e.g., carboxylates) would make it a candidate for constructing novel frameworks. The steric bulk of the this compound core could influence the resulting topology and pore structure of the MOF, potentially leading to materials with unique properties. The synthesis of such frameworks often involves solvothermal or hydrothermal methods, where the components are heated in a sealed vessel to promote crystallization. frontiersin.orgresearchgate.net
| Framework Type | Key Components | Potential Role of this compound Derivative |
| Metal-Organic Framework (MOF) | Metal Ions/Clusters, Organic Linkers | As a bulky, rigid organic linker to influence framework topology. |
| Supramolecular Coordination Complexes | Metal Centers, Multi-dentate Ligands | As a scaffold for ligands to direct self-assembly into discrete complexes. nih.gov |
Derivatization for Functional Material Development
The naphthalene core is a valuable building block for a variety of functional materials, including those with applications in electronics and photonics. rsc.orgresearchgate.netnih.govnih.gov The derivatization of this compound opens avenues for the development of new materials with tailored properties.
Derivatives of naphthalene, such as naphthalene dicarboxylic acids, are important precursors for specialty chemicals. nexanteca.com By functionalizing the this compound core, a range of novel precursors can be synthesized. For example, oxidation of the methyl groups could yield carboxylic acid derivatives, which can then be used in the synthesis of polyesters or other polymers. The specific substitution pattern of the methyl groups can be leveraged to create precursors with defined geometries, influencing the properties of the final materials.
The introduction of specific functional groups onto the this compound scaffold can transform it into a building block for advanced materials. For instance, naphthalene-based structures are utilized in the development of organic laser dyes and semiconductors. rsc.orgresearchgate.net The pentamethyl substitution pattern can enhance the stability and influence the electronic properties of these materials. The steric hindrance provided by the methyl groups could prevent close packing in the solid state, which can be advantageous in certain applications by, for example, reducing concentration quenching in laser dyes. rsc.org
| Material Class | Potential Application | Role of this compound |
| Organic Laser Dyes | Solid-state lasers | Core structure to enhance photostability and optical properties. rsc.org |
| Organic Semiconductors | Transistors, Solar Cells | Building block for polymers with tailored electronic properties and morphology. researchgate.net |
| Specialty Polymers | High-performance plastics | Monomer precursor to introduce rigidity and thermal stability. |
Synthesis of Naphthalene-Core Analogues with Specific Binding Domains
A significant application of this compound derivatives is in the synthesis of biologically active molecules, particularly those that interact with specific protein binding domains.
Retinoids are a class of compounds that bind to and activate retinoid receptors, playing crucial roles in various biological processes. Synthetic retinoids are of great interest for their therapeutic potential, particularly in cancer treatment. researchgate.net A key structural motif in some synthetic retinoids is the 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene core, which is derived from this compound. nih.gov
One of the most notable examples is bexarotene (B63655), a retinoid X receptor (RXR) selective agonist, which contains this pentamethyl-tetrahydronaphthalene moiety. nih.gov The synthesis of bexarotene and its analogues often involves the use of intermediates that are either this compound itself or its partially hydrogenated form. The dense methylation on the naphthalene ring system is crucial for the molecule's interaction with the hydrophobic ligand-binding pocket of the RXR.
Researchers have synthesized and evaluated numerous analogues of bexarotene in an effort to develop more potent and selective RXR agonists with improved therapeutic profiles. nih.govmdpi.com These studies often involve modifications to the linker and polar head group of the molecule, while retaining the pentamethyl-tetrahydronaphthalene core as the non-polar, receptor-anchoring domain. The exploration of these analogues has provided valuable insights into the structure-activity relationships of RXR ligands. researchgate.netnih.gov
| Compound Name | Chemical Name | Application |
| Bexarotene | 4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic acid | Treatment of cutaneous T-cell lymphoma. nih.gov |
| CD3254 | (E)-3-(3-(1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalen-7-yl)-4-hydroxyphenyl)acrylic acid | Retinoid X receptor (RXR) selective agonist. nih.gov |
| CD437 | 6-[3-adamantyl-4-hydroxyphenyl]-2-naphthalene carboxylic acid | Synthetic retinoid that induces apoptosis in leukemia cells. nih.gov |
Biodegradation and Environmental Fate Studies of Pentamethylnaphthalene
Microbial Degradation Pathways
Specific microbial degradation pathways for Pentamethylnaphthalene have not been documented in the reviewed scientific literature. Research on naphthalene (B1677914) and less-methylated naphthalenes shows two primary initial lines of microbial attack: oxidation of one of the aromatic rings by dioxygenase enzymes or oxidation of a methyl group. frontiersin.org These initial steps lead to the formation of dihydrodiols or naphthoic acids, respectively, which are then further metabolized. frontiersin.org However, the specific enzymes, microbial species, and subsequent metabolic intermediates involved in the degradation of a heavily substituted molecule like this compound have not been identified.
Isomer Susceptibility to Biodegradation
There is no available data comparing the susceptibility of different this compound isomers to microbial degradation. For polycyclic aromatic hydrocarbons (PAHs), the specific position of alkyl (methyl) groups on the aromatic core can significantly influence the rate and feasibility of microbial attack. This is due to steric hindrance affecting enzyme accessibility and the electronic properties of the molecule. Research would be needed to determine which of the possible this compound isomers are more or less recalcitrant to biodegradation. Without experimental data, a comparative table or detailed discussion on isomer susceptibility cannot be provided.
Influence of Environmental Factors on Biodegradation Rates
While specific studies on this compound are absent, the biodegradation of PAHs, in general, is influenced by a variety of environmental factors. These factors would be expected to affect this compound degradation rates as well.
Key Influencing Environmental Factors:
Temperature: Microbial activity generally increases with temperature up to an optimal point, accelerating biodegradation rates. researchgate.net
Oxygen Availability: Aerobic degradation pathways, which use oxygenase enzymes, are typically faster and more efficient for PAHs. The availability of oxygen is often a rate-limiting factor. researchgate.net
Nutrient Availability: The presence of essential nutrients like nitrogen and phosphorus is crucial for microbial growth and metabolism.
pH: Microbial enzymes function optimally within a specific pH range; significant deviations can inhibit degradation. nih.gov
Bioavailability: As a highly methylated, hydrophobic compound, this compound is expected to have very low water solubility and a strong tendency to sorb to soil and sediment, which severely limits its availability to microorganisms. mdpi.com
Microbial Population: The presence of a microbial community adapted to degrading complex aromatic hydrocarbons is essential. mdpi.com
The following table outlines these general factors.
| Environmental Factor | Influence on Biodegradation Rate |
| Temperature | Rates generally increase with temperature, up to an optimum for the specific microbial community. |
| Oxygen | Crucial for aerobic degradation; its absence necessitates slower, anaerobic pathways. |
| Nutrients (N, P, etc.) | Essential for microbial growth; limitation can halt biodegradation. |
| pH | Optimal pH range required for enzymatic activity; extreme pH levels are inhibitory. |
| Bioavailability | Low water solubility and high sorption limit microbial access, reducing degradation rates. |
| Microbial Consortia | Requires specific, often adapted, microorganisms capable of metabolizing complex PAHs. |
This table is based on general principles of PAH biodegradation and is not derived from studies specific to this compound.
Transformation Products and Environmental Significance
No studies have identified the specific transformation products resulting from the partial or complete biodegradation of this compound. Based on the known pathways for other alkylated naphthalenes, potential initial transformation products could include various hydroxylated derivatives (on a methyl group or the ring) or pentamethyl-naphthoic acids. frontiersin.org
The environmental significance of these potential, but currently unidentified, transformation products is unknown. Often, the intermediate metabolites of PAH degradation can be more water-soluble and potentially more toxic or persistent than the parent compound, posing a continued environmental risk. researchgate.net However, without identification and toxicological assessment of this compound's transformation products, their environmental impact remains uncharacterized.
Future Research Directions for Pentamethylnaphthalene Chemistry
Exploration of Novel Synthetic Routes and Catalytic Systems
The synthesis of specific isomers of polymethylnaphthalenes, including pentamethylnaphthalene, remains a significant challenge, often resulting in complex product mixtures. Future research will focus on developing highly selective and efficient synthetic methodologies. A key area of investigation is the advancement of catalytic systems for the methylation of naphthalene (B1677914) or its less-substituted methyl derivatives.
Current research has shown the potential of various catalysts, but also their limitations. researchgate.net For instance, zeolites like Beta, Mordernite, ZSM-12, and MCM-22 have been employed in the methylation of naphthalene with methanol. researchgate.net The shape-selectivity of these microporous materials plays a crucial role in determining the isomer distribution of the resulting dimethylnaphthalenes (DMNs), with a particular industrial focus on 2,6-DMN for polymer production. researchgate.net However, achieving high yields of more heavily methylated naphthalenes like this compound requires catalysts that can overcome steric hindrance and control the position of sequential methyl additions.
Future work will likely explore:
Novel Zeolite and Molecular Sieve Architectures: Designing catalysts with precisely tuned pore dimensions and acidity to favor the formation of this compound over other isomers. google.comresearchgate.net This includes composite catalysts, such as ZSM-5/SAPO-11 or ZSM-5/Beta combinations, which aim to leverage different shape-selectivities and acidities to guide the reaction pathway. researchgate.net
Metal-Functionalized Catalysts: Investigating the role of various metals incorporated into catalyst frameworks. Molybdenum-based catalysts, for example, have been studied for the asymmetric hydrogenation of naphthalenes, suggesting their potential role in selective transformations. princeton.edu Similarly, Fe-MFI (an MFI-type zeolite where iron replaces aluminum) has shown promise for the selective methylation of 2-methylnaphthalene. google.comresearchgate.net
Homogeneous Catalysis and Organometallic Chemistry: Exploring transition-metal complexes (e.g., based on palladium, rhodium, nickel) that can catalyze C-H activation and methylation with high regioselectivity. dntb.gov.uaresearchgate.net These approaches, while common in medicinal chemistry, could be adapted for the specific challenge of synthesizing polysubstituted naphthalenes.
Skeletal Editing and Rearrangement Reactions: Investigating unconventional synthetic pathways, such as the nitrogen-to-carbon single-atom transmutation of isoquinolines, which provides a novel entry to substituted naphthalenes. nih.gov Applying such skeletal editing techniques could open up entirely new retrosynthetic disconnections for this compound and its derivatives.
The table below summarizes representative catalytic systems that have been explored for naphthalene methylation, highlighting the direction for future catalyst design.
| Catalyst Type | Precursors | Key Research Finding | Potential Future Direction |
| Zeolites (e.g., H-ZSM-5) | Naphthalene, 2-Methylnaphthalene, Methanol | Shape-selectivity governs the formation of 2,6- and 2,7-DMN isomers. elsevierpure.com | Design of zeolites with larger pores or cavities to accommodate pentamethyl substitution. |
| Composite Molecular Sieves | Naphthalene, Methanol | Combines properties of different zeolites to control activity and selectivity. researchgate.net | Development of multifunctional composites for one-pot synthesis of highly methylated naphthalenes. |
| Metallosilicates (e.g., Fe-MFI) | 2-Methylnaphthalene | Weaker acidic properties can lead to higher selectivity in methylation reactions. researchgate.net | Exploration of other metals to fine-tune electronic properties and catalytic performance. |
| Molybdenum-based Catalysts | 2,6-Dimethylnaphthalene | Active for hydrogenation, demonstrating metal's role in ring transformations. princeton.edu | Application in selective methylation or functionalization of the naphthalene core. |
Advanced Computational Investigations into Reactivity and Selectivity
Computational chemistry is an indispensable tool for guiding synthetic efforts and understanding reaction mechanisms at a molecular level. For a molecule like this compound, where multiple reaction sites are possible, predictive modeling is crucial. Future research will leverage increasingly powerful computational methods to build a comprehensive picture of its chemical behavior.
Key areas for computational investigation include:
Predicting Reaction Sites: Employing quantum chemistry methods to predict the most likely sites for electrophilic, nucleophilic, and radical attack. researchgate.net Techniques like calculating condensed Fukui functions (CFF) and analyzing the populations of π atomic orbitals have proven effective for predicting reactivity in other PAHs and can be applied to this compound. researchgate.net This can help in understanding its stability and potential transformation pathways.
Modeling Reaction Pathways: Using methods like Density Functional Theory (DFT) and Transition State Theory (TST) to map out the potential energy surfaces for synthetic reactions. researchgate.net This allows for the calculation of activation barriers for different methylation or functionalization pathways, providing insight into the kinetic and thermodynamic factors that control product selectivity.
Catalyst-Substrate Interactions: Simulating the interaction of this compound precursors within the pores and active sites of heterogeneous catalysts like zeolites. This can elucidate the origins of shape-selectivity and help in the rational design of new catalysts with optimized geometries and acid-site distributions.
Isomerization and Transformation Energetics: Exploring the energy landscape of C15H18 isomers to understand the low-energy transformation pathways between them. nih.govresearchgate.net Using algorithms to identify minima basins on the potential energy surface can reveal the likelihood of isomerization under thermal or photochemical conditions, which is relevant to both synthetic and geochemical contexts. nih.govresearchgate.net
Elucidation of Complex Geochemical Formation and Transformation Networks
This compound and other methylated naphthalenes serve as important geochemical markers, offering insights into the maturity, source, and migration of fossil fuels. sciengine.com However, the precise pathways of their formation and alteration in sedimentary basins are not fully understood. Future research aims to build comprehensive kinetic models that describe these complex networks.
This will involve:
Identifying Precursors and Formation Mechanisms: Tracing the geochemical origins of the this compound skeleton to specific biological precursors and understanding the diagenetic and catagenetic reactions (e.g., isomerization, disproportionation, and aromatization) that lead to its formation. sciengine.com The relative concentrations of different isomers are known to be controlled by electronic and steric effects during these processes. sciengine.com
Kinetic Modeling of Pyrolysis: Studying the pyrolysis of larger organic structures to understand the formation of PAHs. For instance, research on α-methyl-naphthalene pyrolysis has identified critical intermediates like naphth-1-yl-methyl and resonance-stabilized radicals that contribute to the growth of larger aromatic systems. kaust.edu.sa Similar studies on more complex precursors can illuminate the specific pathways leading to this compound.
Investigating Transformation Pathways: Elucidating the transformation of this compound under various geological and environmental conditions, including biodegradation and thermal stress. sciengine.com Advanced analytical techniques combined with modeling can help map the network of reactions that alter its structure over geological time. Computational studies on isomerization pathways under energy deposition, similar to those conducted for naphthalene in astrophysical contexts, can provide a framework for understanding these transformations. nih.gov
The following table outlines key geochemical processes and future research approaches for understanding this compound's lifecycle.
| Geochemical Process | Known Influences | Future Research Approach |
| Formation | Isomerization and disproportionation of precursors. sciengine.com | Isotopic labeling and advanced mass spectrometry to trace carbon pathways from biomass to final product. |
| Isomer Distribution | Electronic and steric effects control relative stability. sciengine.com | Advanced computational modeling to predict equilibrium isomer distributions under various temperature and pressure regimes. |
| Transformation | Thermal maturity, biodegradation. sciengine.com | High-pressure, high-temperature laboratory simulations coupled with kinetic modeling to quantify transformation rates. |
Development of Structure-Property Relationships for Derivative Design
While this compound itself is primarily of interest as a geochemical marker, its rigid, aromatic scaffold makes it an attractive core for developing new functional materials and molecules. A systematic exploration of its derivatives is a promising avenue for future research. This requires establishing robust structure-property relationships (SPRs).
The development of these relationships will proceed through several stages:
Systematic Synthesis of Derivatives: Creating a library of this compound derivatives by introducing various functional groups (e.g., hydroxyl, amino, carboxyl, halo groups) at the remaining unsubstituted position on the aromatic ring or on the methyl groups. This will rely on the development of the novel synthetic routes discussed previously. nih.govresearchgate.net
Characterization of Properties: Thoroughly characterizing the electronic, optical, and physical properties of these new derivatives. This includes measuring absorption and emission spectra, determining redox potentials, and assessing thermal stability. For certain derivatives, evaluating biological activity could also be relevant, as other naphthalene structures are known to have therapeutic applications. dntb.gov.uanih.gov
Quantitative Structure-Property Relationship (QSPR) Modeling: Using the experimental data to build computational models that correlate specific structural features (e.g., the nature and position of a substituent) with observed properties. These models can then be used to predict the properties of yet-unsynthesized derivatives, guiding the design of molecules with desired characteristics.
Application-Driven Design: Applying the established SPRs to design and synthesize this compound-based molecules for specific applications, such as organic light-emitting diodes (OLEDs), molecular sensors, or as building blocks for advanced polymers analogous to poly(pentamethylene 2,6-naphthalate). bwise.kr
By systematically linking the molecular structure of this compound derivatives to their functional properties, researchers can move beyond its current applications and harness its unique chemical architecture for the development of next-generation materials.
Q & A
What are the common synthetic routes for pentamethylnaphthalene derivatives, and how can reaction efficiency be optimized?
Basic Research Question
this compound derivatives are typically synthesized via Friedel-Crafts acylation, as demonstrated by the 94% yield of 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene using monomethyl terephthalate/isophthalate acid chlorides . To optimize efficiency, researchers should:
- Control reaction stoichiometry and catalyst loading.
- Monitor temperature and solvent polarity (e.g., dichloromethane vs. nitrobenzene).
- Validate purity using GC-MS or HPLC, cross-referencing retention times and spectral libraries (e.g., NIST02.l) .
How can researchers resolve contradictions in spectral data when characterizing this compound isomers?
Advanced Research Question
Spectral inconsistencies (e.g., GC-MS library matches with low quality scores) require a multi-method validation approach:
- Compare experimental data (e.g., m/z 208 for C₁₅H₂₈) against standardized databases (NIST Chemistry WebBook) .
- Use NMR (¹H/¹³C) to differentiate positional isomers, focusing on methyl group splitting patterns.
- Employ computational chemistry (DFT calculations) to predict vibrational spectra and corroborate experimental findings .
What systemic toxicological effects should be prioritized in preclinical studies of this compound exposure?
Advanced Research Question
Prioritize endpoints aligned with naphthalene analogs, such as hepatic, renal, and respiratory effects, based on toxicokinetic similarities . Methodological considerations include:
- Designing inhalation or oral exposure studies in rodents, monitoring biomarkers like urinary 1-naphthol.
- Cross-referencing EPA/ATSDR guidelines for polycyclic aromatic hydrocarbons (PAHs) to identify thresholds for oxidative stress or genotoxicity .
How can in silico models improve the environmental risk assessment of this compound?
Advanced Research Question
Computational tools (e.g., QSAR, molecular docking) can predict bioaccumulation and receptor interactions:
- Model logP values to estimate hydrophobicity and environmental persistence.
- Simulate binding affinities to nuclear receptors (e.g., RXR) to assess endocrine disruption potential .
- Validate predictions with experimental ecotoxicity data (e.g., Daphnia magna assays) .
What analytical challenges arise in quantifying trace this compound in environmental samples?
Basic Research Question
Key challenges include matrix interference and low detection limits. Mitigation strategies:
- Use SPE (solid-phase extraction) with C18 cartridges to isolate target analytes.
- Apply high-resolution mass spectrometry (HRMS) for selective ion monitoring (e.g., m/z 208.2140 ± 5 ppm).
- Cross-validate with EPA Method 8270 for PAHs to ensure reproducibility .
How should researchers address conflicting data on this compound’s stability under varying environmental conditions?
Advanced Research Question
Contradictions (e.g., photooxidation rates in air vs. water) demand iterative hypothesis testing:
- Conduct controlled photolysis experiments (UV-Vis, HPLC-PDA) to measure degradation kinetics.
- Analyze byproducts via LC-QTOF to identify reactive intermediates.
- Compare results with computational predictions (EPI Suite) for environmental fate .
What gaps exist in the current understanding of this compound’s role in atmospheric chemistry?
Advanced Research Question
Key gaps include its secondary organic aerosol (SOA) formation potential and reaction pathways with ozone/OH radicals. Research directions:
- Simulate atmospheric reactions in smog chambers, quantifying SOA yields via aerosol mass spectrometry.
- Collaborate with air quality models (e.g., CMAQ) to integrate kinetic data .
How can mechanistic studies elucidate this compound’s metabolic pathways in mammalian systems?
Advanced Research Question
Combine in vitro and in vivo approaches:
- Use hepatic microsomes (CYP450 isoforms) to identify phase I metabolites (e.g., epoxides).
- Apply stable isotope labeling (¹³C-methyl groups) to track metabolic fate via NMR.
- Cross-reference toxicogenomic databases (e.g., CTD) to map enzyme interactions .
What criteria should guide the selection of biomarkers for this compound exposure in epidemiological studies?
Advanced Research Question
Biomarkers must balance specificity, sensitivity, and analytical feasibility:
- Prioritize metabolites detectable in urine/blood (e.g., hydroxylated derivatives).
- Validate using longitudinal cohorts with controlled exposure histories.
- Align with ATSDR’s Minimal Risk Levels (MRLs) for naphthalene analogs .
How can researchers ensure data integrity when reporting this compound’s physicochemical properties?
Basic Research Question
Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
